molecular formula C9H16O2 B174410 Ethyl 2-cyclopentylacetate CAS No. 18322-54-8

Ethyl 2-cyclopentylacetate

Cat. No. B174410
CAS RN: 18322-54-8
M. Wt: 156.22 g/mol
InChI Key: DBSADESEDBCPFO-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentylacetate is a chemical compound with the molecular formula C9H16O2 . It is used in various applications, from pharmaceutical synthesis to fragrance creation.


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyclopentylacetate consists of two main parts: a cyclopentyl group and an acetate group . The molecular weight is 156.22 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-cyclopentylacetate are not detailed in the search results, related compounds like β-keto esters can undergo a variety of reactions. For instance, they can participate in Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile .


Physical And Chemical Properties Analysis

Ethyl 2-cyclopentylacetate has a molecular weight of 156.22 g/mol. It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has a rotatable bond count of 4 .

Scientific Research Applications

Application: Synthesis of Coumarin-3-carboxylate Ester

  • Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
  • Summary of the Application : Ethyl Cyanoacetate is used as a starting material for the preparation of coumarins via Knoevenagel condensation . This process can yield two different products: Coumarin-3-carboxylate Ester and 3-Cyancoumarin .
  • Methods of Application or Experimental Procedures : The condensation of Ethyl Cyanoacetate and Salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . A low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid is used as an inexpensive, easily available, and efficient promoter .
  • Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of Coumarin-3-carboxylate Ester as a major product from the reaction of Ethyl Cyanoacetate with Salicylaldehyde .

Application: Synthesis of Highly Substituted Cyclopentadienes

  • Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
  • Summary of the Application : Highly substituted cyclopentadienes and pentafulvenes are important compounds because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .
  • Methods of Application or Experimental Procedures : The common methods for the synthesis of cyclopentadienes are classified into two categories: (1) five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and (2) electrocyclization reactions (e.g., Nazarov Cyclization) .
  • Results or Outcomes : The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the thus synthesized late transition metal half-sandwich metallocenes to catalytic reactions are also disclosed .

Application: Synthesis of Highly Substituted Cyclopentadienes

  • Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
  • Summary of the Application : Highly substituted cyclopentadienes and pentafulvenes are important compounds because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .
  • Methods of Application or Experimental Procedures : The common methods for the synthesis of cyclopentadienes are classified into two categories: (1) five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and (2) electrocyclization reactions (e.g., Nazarov Cyclization) .
  • Results or Outcomes : The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the thus synthesized late transition metal half-sandwich metallocenes to catalytic reactions are also disclosed .

properties

IUPAC Name

ethyl 2-cyclopentylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSADESEDBCPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289671
Record name Ethyl 2-cyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopentylacetate

CAS RN

18322-54-8
Record name 18322-54-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyclopentylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopentylacetate
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (1 mL) was added to a solution of cyclopentylacetic acid (5.8 mL, 46 mmol) in anhydrous EtOH (15 mL) and heated to reflux for 3 hours. Thereafter, volatiles were removed under reduced pressure and the residue was diluted with water and ethyl acetate. The organic layer was separated, washed with 5% sodium bicarbonate, brine, dried over Na2SO4, and filtered. After evaporation of solvent under reduced pressure, a syrupy cyclopentylacetic acid ethyl ester was obtained and used in the next step without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HVR Dias, RG Browning, SA Richey, CJ Lovely - Organometallics, 2004 - ACS Publications
… For example, we were able to synthesize ethyl 2-cyclopentylacetate in 88% yield using a mixture of cyclopentane, ethyl diazoacetate (EDA) as a carbene source, and 5 mol % [HB(3,5-(…
Number of citations: 135 pubs.acs.org
Y He, Z Huang, K Wu, J Ma, YG Zhou… - Chemical Society Reviews, 2022 - pubs.rsc.org
… means of 5 mol% complex Tp (CF3)2 Ag(THF) 94 as the catalyst the reaction of cyclopentane with EDA as the carbene source at room temperature afforded ethyl 2-cyclopentylacetate (5…
Number of citations: 88 pubs.rsc.org

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